![molecular formula C21H22BrN3OS B1228016 4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)
4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide is an organohalogen compound and a carbonyl compound.
Aplicaciones Científicas De Investigación
Chemistry and Pharmacology
- The compound belongs to a class known for their chemistry and pharmacology, particularly as non-fentanil novel synthetic opioid receptor agonists. They are part of the N-substituted benzamides and acetamides, which have been observed to emerge as substances of abuse. The paper highlights the importance of international early warning systems for tracking emerging psychoactive substances and recommends pre-emptive research for new substances to ensure early detection in toxicological samples. This emphasizes the need for understanding the stereochemistry and potency variations of these compounds (Sharma et al., 2018).
Antipsychotic Potential
- The compound is part of a category that includes remoxipride, a substituted benzamide like sulpiride, and displays central antidopaminergic activity. It's known for its efficacy in treating schizophrenia, acting on both positive and negative symptoms, and has a lower incidence of extrapyramidal effects compared to some counterparts like haloperidol. This indicates potential applications in managing psychotic disorders (Wadworth & Heel, 1990).
Benzamide Neuroleptics in Psychiatry and Neurology
- Benzamide neuroleptics, like sulpiride, are used in treating mental disorders and psychosomatic diseases. The mechanism of sulpiride and its differentiation from other neuroleptics is of interest, indicating the potential of such compounds in diverse treatments spanning psychiatry and neurology (Danilov, 2012).
Exploration in Biological Chemistry
- The compound is related to benzamide and acetamide derivatives, which have been extensively reviewed for their biological effects. Studies have shown varied biological responses among these chemicals, reflecting their usage and potential biological consequences. Such data is crucial in understanding the compound's biological interactions and potential applications in medicinal chemistry (Kennedy, 2001).
Psychoactive Substance Research
- It shares a class with compounds studied for their psychoactive properties. These studies focus on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), which are crucial for understanding the health risks and treatment guidelines related to these substances. This underscores the importance of continuous research on the health implications of such compounds (Nugteren-van Lonkhuyzen et al., 2015).
Propiedades
Nombre del producto |
4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide |
|---|---|
Fórmula molecular |
C21H22BrN3OS |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
4-bromo-N-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbothioyl)benzamide |
InChI |
InChI=1S/C21H22BrN3OS/c1-13-3-8-18-16(11-13)17-12-24(2)10-9-19(17)25(18)21(27)23-20(26)14-4-6-15(22)7-5-14/h3-8,11,17,19H,9-10,12H2,1-2H3,(H,23,26,27) |
Clave InChI |
PIZSXFVKTPLNGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=S)NC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
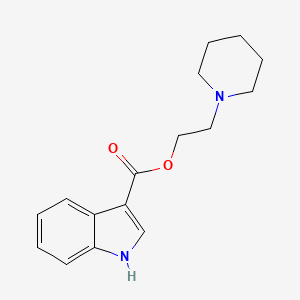
![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)
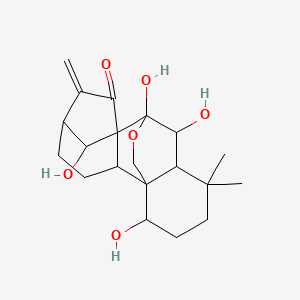
![6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)
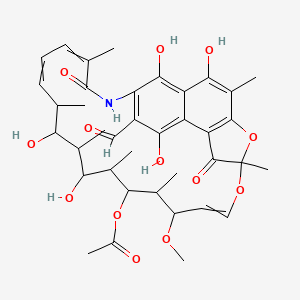
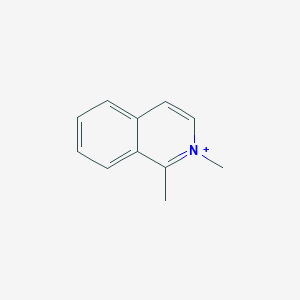
![1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea](/img/structure/B1227950.png)
![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)
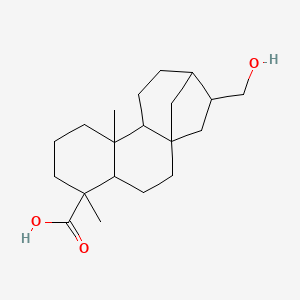
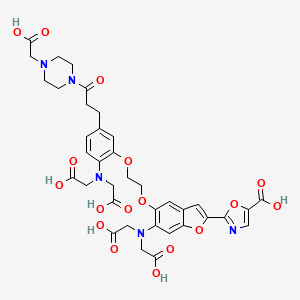
![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)